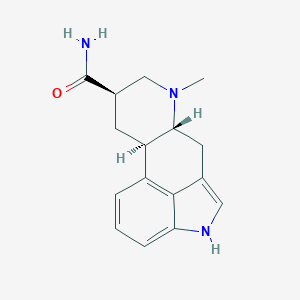

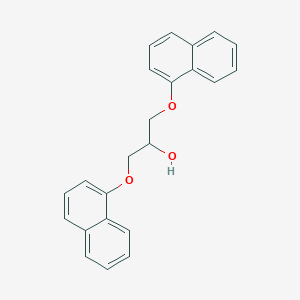

![molecular formula C14H16O5 B032353 2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid CAS No. 58774-26-8](/img/structure/B32353.png)

2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar complex organic compounds typically involves multi-step reactions, starting from simpler precursors. For instance, a practical synthesis route for a related compound, 2,3-Dimethoxy-6-Methyl-1,4-Benzoquinone-5-Carboxylic Acid, has been prepared from 2,3,4,5-tetramethoxytoluene via a Blanc reaction, potassium dichromate oxidation, 30% H2O2 oxidation, and ceric ammonium nitrate oxidation (L. Fan et al., 2014).

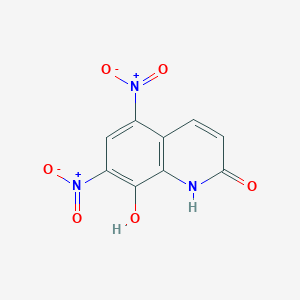

Molecular Structure Analysis

The molecular structure of similar compounds is characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. For example, the crystal structure of a novel compound similar in complexity, (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo [7] annulene, was characterized, revealing detailed molecular geometry and intermolecular interactions (Y. Edder et al., 2019).

Chemical Reactions and Properties

Complex organic molecules like this undergo a variety of chemical reactions, including oxidation, reduction, and functional group transformations. The reactivity often depends on the specific functional groups present in the molecule and their electronic and steric environments.

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding the behavior and applications of the compound. For example, a new polymorph of a structurally related compound, 2,6-dimethoxybenzoic acid, was discovered, highlighting the importance of crystallography in identifying different forms of a substance (G. Portalone, 2011).

Scientific Research Applications

Synthetic Pathways and Intermediates

This compound and its derivatives are explored for their roles as intermediates in synthetic chemistry, contributing to the development of new synthetic methodologies. For example, studies have shown its utility in the practical synthesis of related compounds through a series of reactions starting from simpler molecules. Such synthetic routes include oxidation reactions, the use of specific catalysts, and multi-step synthesis processes to obtain high yields of target compounds or to explore new polymorphic forms of related chemical structures (Fan et al., 2014).

Material Science and Molecular Recognition

In material science, derivatives of this compound have been investigated for their potential in forming specific molecular structures, such as new crystalline forms and polymorphs, which have implications in drug formulation and the development of materials with unique properties. Research on related molecules has highlighted the role of such compounds in forming hydrogen-bonded assemblies and exhibiting unique physical properties, which could be crucial in the design of novel materials (Portalone, 2011).

Chemical Properties and Structural Analysis

The chemical and structural analysis of this compound and its analogs contributes to a better understanding of their properties, such as reactivity and stability. Research focusing on the synthesis, crystal structure, and spectral characterization provides insights into the molecular geometry, electronic properties, and intermolecular interactions, which are essential for predicting reactivity and designing molecules with desired properties (Edder et al., 2019).

Applications in Organic Electronics

Compounds with structures similar to 2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid are also explored for their potential applications in organic electronics. Their unique electronic and photophysical properties make them candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. Research into the synthesis of such compounds and the investigation of their acceptor-donor-acceptor (A–D–A) systems can lead to the development of new materials for electronic applications (Rong et al., 2012).

properties

IUPAC Name |

2,3-dimethoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-9-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-18-12-6-9-8(14(16)17)4-3-5-11(15)10(9)7-13(12)19-2/h6-8H,3-5H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLQWOGAUHAOMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=O)CCCC(C2=C1)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.